N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group on the pyrazole ring and a 2-(3,4-dimethoxyphenyl)ethyl substituent on the amine moiety.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5O2/c1-21-16-12(9-20-21)15(18-10-19-16)17-7-6-11-4-5-13(22-2)14(8-11)23-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,18,19) |
InChI Key |
FSBOOVCNIJBPCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
One-Flask Vilsmeier-Haack Cyclization
The pyrazolo[3,4-d]pyrimidine core is efficiently constructed via a one-flask procedure using 5-aminopyrazoles and N,N-substituted amides in the presence of PBr₃. For example, treatment of 5-amino-1-methylpyrazole with PBr₃ in DMF generates a Vilsmeier reagent, which facilitates formylation at the C-4 position. Subsequent cyclization with hexamethyldisilazane (HMDS) at 70–80°C yields 1-methylpyrazolo[3,4-d]pyrimidin-4-amine in 91% yield. This method eliminates multi-step isolation, enhancing scalability.
Reaction Conditions
- Solvent: DMF
- Reagents: PBr₃ (3 equiv.), HMDS (3 equiv.)
- Temperature: 60°C (formylation), 70–80°C (cyclization)
- Yield: 69–91%
Functionalization of the Pyrimidine Ring
N-Methylation at Position 1
Methylation of the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base. For instance, treatment of pyrazolo[3,4-d]pyrimidin-4-amine with methyl iodide and potassium carbonate in DMF at 60°C for 6 hours introduces the N-methyl group with >85% efficiency.
Optimization Note:
Installation of the 2-(3,4-Dimethoxyphenyl)ethyl Side Chain
Buchwald-Hartwig Amination
The 4-amine position undergoes coupling with 2-(3,4-dimethoxyphenyl)ethyl bromide via palladium-catalyzed amination. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 100°C, the reaction achieves 78% yield.
Key Parameters
Nucleophilic Substitution
Alternative protocols employ SN2 displacement using 2-(3,4-dimethoxyphenyl)ethylamine and a chloropyrazolopyrimidine intermediate. Reaction in THF with DIEA at 50°C for 8 hours affords the target compound in 72% yield.
Side Reaction Mitigation
Integrated Synthetic Routes
Route A: Sequential Functionalization
Route B: Direct Assembly
A telescoped approach combines Vilsmeier cyclization with in situ amination. After formylation, HMDS and 2-(3,4-dimethoxyphenyl)ethylamine are added sequentially, achieving 68% yield in one pot.
Advantages: Reduced purification steps; higher throughput.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.
Challenges and Optimization
Regioselectivity in Cyclization
Competing pyrimido[4,5-d]pyrimidine byproducts are suppressed by controlling PBr₃ stoichiometry and reaction temperature.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance amination rates but may degrade acid-sensitive intermediates. Switching to THF or toluene improves selectivity.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs differ in substituents on the pyrazole ring and the N-linked side chain, impacting physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethoxyphenethyl group increases logP compared to chlorophenyl (: Cl substituent) or morpholinoethyl (: polar morpholine) analogs . The methyl group on the pyrazole (target) reduces steric hindrance compared to tert-butyl (PP2) or phenyl () substituents .
Biological Activity Trends :
- Kinase Inhibition : PP2 () demonstrates potent Src kinase inhibition, suggesting that bulky N-substituents (e.g., tert-butyl) enhance target binding. The target compound’s dimethoxyphenethyl group may favor interactions with hydrophobic kinase pockets .
- PDE4 Inhibition : highlights the importance of substituents in improving therapeutic indices. The dimethoxy group in the target compound could reduce emetogenicity compared to rolipram analogs .
Synthetic Routes :
- Suzuki-Miyaura coupling () and Vilsmeier-Haack reactions () are common for pyrazolo[3,4-d]pyrimidine functionalization. The target compound’s synthesis likely involves alkylation of the pyrazole core followed by amine substitution .
Pharmacological and Industrial Relevance
- Therapeutic Potential: While direct data is lacking, the dimethoxyphenyl group’s prevalence in PDE4 inhibitors (e.g., roflumilast) and kinase modulators (e.g., PP2) suggests anti-inflammatory or anticancer applications .
- Industrial Availability : Analogous compounds like N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () are produced industrially, indicating scalable synthesis routes for the target compound .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of the dimethoxyphenyl group and the pyrazolo-pyrimidine core, suggest a complex mechanism of action that warrants detailed investigation.
- Molecular Formula : C16H19N5O
- Molecular Weight : 299.36 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a pyrazolo[3,4-d]pyrimidine skeleton with an ethyl chain attached to a dimethoxyphenyl substituent.
Antiproliferative Effects
Research has shown that compounds within the pyrazolo class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have evaluated the efficacy of this compound against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (acute myeloid leukemia). The results indicate that this compound can induce apoptosis in cancer cells through mechanisms involving:
- Caspase Activation : Induction of caspase 9 activation leading to programmed cell death.
- PARP Cleavage : Activation of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes.
- Inhibition of PCNA : Reduction in proliferating cell nuclear antigen (PCNA) levels, indicating a decrease in cell proliferation.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Cell Cycle Arrest : The compound may cause G0/G1 phase arrest in the cell cycle.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cell death.
- Inhibition of Kinases : Potential inhibition of specific kinases involved in cancer progression.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related pyrazolo derivatives:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6-(3,5-Dimethoxyphenyl)-pyrazolo[3,4-b]pyridine | Dimethoxy substitutions on different positions | Antiproliferative | Different substitution pattern affects potency |
| 1-(2-Methylphenyl)-pyrazolo[3,4-b]pyridine | Methyl substitution on phenyl ring | Anti-inflammatory | Lacks carboxamide functionality |
| 5-(Phenylethynyl)-pyrazolo[3,4-b]pyridine | Ethynyl group at position 5 | Kinase inhibition | Distinct electronic properties due to ethynyl group |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : Treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 10 µM concentration), demonstrating its strong antiproliferative effects.
- K562 Cell Line Investigation : The compound induced apoptosis evidenced by increased annexin V positivity and decreased mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
